molecular formula C9H12N2O B1407815 4-(1H-Pyrazol-1-yl)cyclohexan-1-one CAS No. 1425971-78-3

4-(1H-Pyrazol-1-yl)cyclohexan-1-one

Cat. No.: B1407815
CAS No.: 1425971-78-3
M. Wt: 164.2 g/mol
InChI Key: ICBCZKSSFUDQNY-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)cyclohexan-1-one is a chemical compound of significant interest in medicinal and organic chemistry research. It features a pyrazole ring, a privileged scaffold in drug discovery, linked to a cyclohexanone moiety. The pyrazole ring system is a common feature in numerous biologically active molecules and FDA-approved drugs due to its wide range of pharmacological properties . This compound serves as a versatile building block (synthon) for the synthesis of more complex molecules. Its structure makes it a valuable intermediate for developing potential therapeutic agents. Researchers utilize such pyrazole-containing compounds in multi-component reactions (MCRs) to efficiently create diverse chemical libraries for biological screening . The pyrazole core is known to be incorporated into molecules with a broad spectrum of researched activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . The cyclohexanone group offers a site for further chemical modification, allowing researchers to explore diverse structure-activity relationships. For Research Use Only (RUO): This product is intended for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-pyrazol-1-ylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-4-2-8(3-5-9)11-7-1-6-10-11/h1,6-8H,2-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBCZKSSFUDQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Retrosynthetic Analysis of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For this compound, the primary disconnection is at the nitrogen-carbon bond of the pyrazole (B372694) ring and the cyclohexane (B81311) ring. This leads to two key synthons: a pyrazole anion and a 4-halocyclohexanone or a related electrophilic cyclohexane derivative. The pyrazole synthon can be derived from pyrazole itself, while the cyclohexanone (B45756) synthon can be prepared from various cyclohexane precursors.

Another retrosynthetic approach involves disconnecting the pyrazole ring itself. This would lead to a 1,3-dicarbonyl equivalent on the cyclohexane ring and a hydrazine (B178648) derivative. This suggests that the pyrazole ring could be constructed directly onto the cyclohexane scaffold.

Direct Synthesis Approaches

Direct synthesis approaches for this compound can be broadly categorized into two main strategies: the construction of the pyrazole ring on a pre-existing cyclohexanone framework and the coupling of a pre-formed pyrazole with a cyclohexanone derivative.

Cyclization Reactions Involving Cyclohexanone Precursors and Hydrazine Derivatives

The formation of a pyrazole ring typically involves the reaction of a 1,3-dielectrophilic species with a hydrazine derivative. beilstein-journals.orgmdpi.comnih.gov This is a common and versatile method for synthesizing a wide variety of pyrazole compounds. mdpi.com

One common strategy for pyrazole synthesis is the condensation of hydrazines with α,β-unsaturated ketones. mdpi.comnih.gov In this approach, a suitable α,β-unsaturated ketone derived from cyclohexanone would be the key intermediate. The reaction proceeds through a Michael addition of the hydrazine to the enone, followed by cyclization and dehydration to form the pyrazole ring. nih.gov The use of substituted hydrazines can lead to N-substituted pyrazoles. beilstein-journals.org

ReactantsReagents/ConditionsProductNotes
α,β-Unsaturated cyclohexanone, HydrazineAcid or base catalysis, various solvents4-(1H-Pyrazol-yl)cyclohexan-1-oneThe regioselectivity of the reaction can be influenced by the substituents on both the enone and the hydrazine.
α,β-Unsaturated cyclohexanone, Substituted hydrazineVaries depending on the specific reactantsN-Substituted 4-(pyrazol-1-yl)cyclohexan-1-oneAllows for the introduction of various substituents on the pyrazole nitrogen.

A highly regioselective synthesis of substituted pyrazoles can be achieved through a copper(II)-catalyzed cascade reaction of saturated ketones, like cyclohexanone, with hydrazines. sioc-journal.cn This method involves the in situ generation of an enone intermediate, which then undergoes a [3+2] annulation with the hydrazine. sioc-journal.cn Another approach involves the reaction of cyclohexan-1,3-dione with hydrazine to form fused pyrazole derivatives. nih.gov

ReactantsReagents/ConditionsProductYield
Cycloheptanone, Hydrazone, CuCl2·2H2ODichloroethane, 80°C, 24hCycloheptanone-fused pyrazoleGood
Cyclohexan-1,3-dione, HydrazineVariesFused pyrazole derivatives-

Functionalization of Pre-formed Cyclohexanone or Pyrazole Scaffolds

This strategy involves the direct coupling of a pyrazole nucleophile with a cyclohexanone electrophile.

While less common for the direct synthesis of the target compound, the reaction of a pre-formed pyrazole with a cyclohexanone derivative is a viable route. For instance, the reaction of 1-methyl-2-pyrazolin-5-one with cyclohexanone has been reported to yield 4,4'-(cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). mdpi.comresearchgate.netproquest.com This suggests that under different conditions or with different pyrazole derivatives, a single addition could be favored.

ReactantsReagents/ConditionsProductYield
1-Methyl-2-pyrazolin-5-one, CyclohexanoneReflux4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol)86% mdpi.com
Introduction of the Pyrazole Moiety via Electrophilic or Nucleophilic Substitution on Cyclohexanone

The synthesis of this compound often involves the introduction of the pyrazole group onto a pre-existing cyclohexanone framework. This is typically achieved through nucleophilic substitution reactions. In this common approach, the pyrazole acts as a nucleophile, attacking an electrophilic cyclohexanone derivative. A frequently used substrate is a cyclohexanone that has a good leaving group, such as a halogen, at the 4-position.

Another viable method for forging the pyrazole-cyclohexanone bond is through a Michael addition reaction. This involves the reaction of pyrazole with a cyclohexenone precursor. For instance, pyrazole can be reacted with cyclohex-2-en-1-one in the presence of a base. The reaction proceeds via the addition of the pyrazole to the β-carbon of the α,β-unsaturated ketone system of the cyclohexenone.

Catalyst-Mediated Synthetic Pathways and Optimized Conditions

The efficiency and selectivity of the synthesis of this compound can be significantly improved through the use of catalysts. For instance, in the Michael addition of pyrazole to cyclohex-2-en-1-one, a catalytic amount of a strong base is often employed to facilitate the reaction.

Optimization of the reaction conditions is critical to maximize the yield and purity of the final product. Key parameters that are often fine-tuned include the choice of solvent, the reaction temperature, and the duration of the reaction. The selection of an appropriate solvent is crucial as it needs to dissolve the reactants and facilitate the desired chemical transformation. The temperature is also a critical factor, as it can influence the reaction rate and the formation of side products.

Reactant 1Reactant 2Catalyst/ReagentSolventProduct
PyrazoleCyclohex-2-en-1-oneBase (e.g., Sodium Hydride)Tetrahydrofuran (THF)This compound

Analogous Synthetic Routes and Precursor Chemistry

Derivatization from Substituted Cyclohexanones

The synthesis of analogs of this compound can be achieved by starting with substituted cyclohexanone precursors. This approach allows for the introduction of various functional groups onto the cyclohexanone ring, leading to a diverse range of derivatives. For example, the reaction of substituted pyrazoles with 4-aminocyclohexanone (B1277472) hydrochloride can yield a series of N-(4-oxocyclohexyl)pyrazole-1-carboxamides.

Approaches Utilizing Pyrazole-Carbaldehydes with Cyclohexanone

An alternative synthetic strategy involves the reaction of pyrazole-carbaldehydes with cyclohexanone. This typically proceeds via a condensation reaction, such as the Claisen-Schmidt condensation, where the enolate of cyclohexanone reacts with the pyrazole-carbaldehyde in the presence of a base. This reaction leads to the formation of an α,β-unsaturated ketone, specifically a 2-(pyrazolylmethylene)cyclohexanone derivative. These resulting chalcone-like structures are versatile intermediates that can be further modified.

Formation of Pyrazole-Cyclohexanone Linkages within Fused Heterocyclic Systems

The pyrazole and cyclohexanone moieties can be incorporated into larger, fused heterocyclic systems. For instance, the reaction of 3-amino-1H-pyrazole with 2-(dimethylaminomethylene)cyclohexane-1,3-dione can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. In this reaction, the cyclohexanedione derivative provides the backbone for the formation of the fused ring system.

Modern Synthetic Techniques for Pyrazole-Cyclohexanone Architectures

Modern synthetic methodologies offer efficient and often more environmentally friendly routes to pyrazole-cyclohexanone architectures. One such technique is multicomponent reactions (MCRs). MCRs involve the reaction of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps and purification procedures. For example, a one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives can be achieved through the reaction of a pyrazole derivative, an aldehyde, and a β-ketoester in the presence of a catalyst.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. acs.org This approach is celebrated for its atom economy, step economy, and the ability to rapidly generate molecular complexity from simple starting materials, which aligns with the principles of green chemistry. acs.orgnih.gov

The synthesis of pyrazole derivatives, a core structural motif in many pharmaceuticals and agrochemicals, has significantly benefited from the application of MCRs. nih.govbeilstein-journals.org A common and powerful MCR for pyrazole synthesis is the (3 + 2) cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative. nih.gov In many instances, the 1,3-dicarbonyl compound, which serves as the 1,3-dielectrophile, can be generated in situ, further enhancing the efficiency of the process. nih.govbeilstein-journals.org

For the synthesis of pyrazoles derived from cyclic ketones, such as cyclohexanone, MCRs offer a direct and versatile route. For example, cyclohexane-1,3-dione is a common starting material in MCRs to produce a variety of fused pyran, pyridine, and pyrazole derivatives. nih.gov While a direct MCR for this compound is not explicitly detailed in the reviewed literature, the synthesis of the related compound, 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol), is achieved by reacting crude 1-methyl-2-pyrazolin-5-one with cyclohexanone. mdpi.comresearchgate.netproquest.com This highlights the utility of cyclohexanone as a building block in the synthesis of pyrazole-containing molecules.

Furthermore, MCRs have been extensively used to synthesize pyrano[2,3-c]pyrazoles, a class of fused heterocyclic compounds. nih.govmdpi.com These reactions often involve the one-pot condensation of a β-ketoester (like ethyl acetoacetate), hydrazine hydrate, an aldehyde, and malononitrile. nih.gov The versatility of MCRs allows for the incorporation of diverse functionalities into the final pyrazole structure by varying the starting components.

Green Chemistry Principles in the Synthesis of Related Structures

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact and enhance sustainability. nih.govpharmacognosyjournal.net These principles are manifested in various aspects of the synthetic process, from the choice of solvents and catalysts to the energy sources employed.

Solvent-Free and Alternative Solvent Systems: A significant advancement in the green synthesis of pyrazoles is the development of solvent-free reaction conditions. rsc.orgtandfonline.com For instance, the condensation of a diketone and a hydrazine can be carried out in the absence of a solvent, often with only a catalytic amount of acid, to afford pyrazole derivatives in high yields. rsc.org When solvents are necessary, the focus shifts to environmentally benign options such as water or ethanol. nih.gov The use of water as a solvent is particularly advantageous due to its low cost, non-toxicity, and non-flammability.

Energy-Efficient Methods: To reduce energy consumption, alternative energy sources like microwave irradiation and ultrasound have been successfully employed in pyrazole synthesis. nih.govpharmacognosyjournal.net Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov For example, the four-component synthesis of pyrano[2,3-c]pyrazole derivatives using microwave irradiation was completed in a fraction of the time required for conventional heating. nih.gov Similarly, ultrasound has been utilized to facilitate the synthesis of pyrazole derivatives in high yields and short reaction times. mdpi.com

Catalysis: The use of efficient and recyclable catalysts is another cornerstone of green pyrazole synthesis. nih.govpharmacognosyjournal.net Various catalysts, including nano-catalysts and ionic liquids, have been explored. pharmacognosyjournal.nettandfonline.com For example, a cobalt oxide nano-catalyst has been used for the microwave-assisted synthesis of substituted pyrazoles in a green solvent medium. pharmacognosyjournal.net Ionic liquids have also been employed as both a catalyst and a solvent in the four-component synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines. mdpi.com These catalytic systems often lead to higher efficiency, easier product isolation, and the potential for catalyst recycling, further contributing to the green credentials of the synthetic process.

Chemical Reactivity and Transformation Mechanisms

Reactivity at the Cyclohexanone (B45756) Carbonyl Group

The ketone moiety in 4-(1H-Pyrazol-1-yl)cyclohexan-1-one is a primary site for a variety of chemical transformations typical of carbonyl compounds. These reactions are fundamental to modifying the cyclohexanone core and introducing new functional groups.

Nucleophilic Addition Reactions at the Ketone Moiety

The electrophilic carbon atom of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These addition reactions are a cornerstone of carbonyl chemistry. While specific studies on this compound are not extensively documented in this context, the reactivity can be inferred from analogous structures. For instance, the ketone group can be reduced to a hydroxyl group by hydride reagents such as sodium borohydride (B1222165) or lithium aluminum hydride. The reduction of a related compound, 2-(1-methyl-1H-pyrazol-4-yl)cyclohexanone, to the corresponding alcohol is a known transformation . This suggests that this compound would similarly react to form 4-(1H-pyrazol-1-yl)cyclohexan-1-ol.

Other common nucleophilic additions include reactions with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) to form tertiary alcohols, and the Wittig reaction to convert the carbonyl group into an alkene.

Table 1: Representative Nucleophilic Addition Reactions

Reaction Type Reagent Example Product Type
Reduction Sodium borohydride (NaBH₄) Secondary Alcohol
Grignard Reaction Methylmagnesium bromide (CH₃MgBr) Tertiary Alcohol

Condensation Reactions Leading to Imines or Enamines

The carbonyl group readily undergoes condensation reactions with primary and secondary amines. With primary amines, it forms imines (Schiff bases), while secondary amines yield enamines. These reactions are typically catalyzed by acid.

A documented example involves the reaction of this compound with hydrazine (B178648) (H₂NNH₂) in the presence of other reagents, which proceeds through a condensation mechanism to ultimately form 5-(1H-pyrazol-1-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid molaid.com. This complex transformation highlights the utility of the ketone as a handle for constructing fused heterocyclic systems. The initial step is the condensation of hydrazine with the cyclohexanone carbonyl.

Enolization Chemistry and α-Functionalization Pathways

Like other ketones, this compound can form an enol or an enolate ion in the presence of an acid or base, respectively. The formation of an enolate by deprotonation of a carbon atom alpha to the carbonyl group creates a new nucleophilic center. This allows for a range of α-functionalization reactions, such as alkylation and halogenation.

The cyclohexanone ring has two α-carbons, C2 and C6. In an unsymmetrically substituted cyclohexanone, deprotonation can lead to two different enolates: the kinetic enolate (formed faster at the less hindered position) and the thermodynamic enolate (the more stable, more substituted enolate). For this compound, the two α-positions (C2 and C6) are equivalent, simplifying the regioselectivity of enolate formation. The resulting enolate can then be trapped by various electrophiles.

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle and exhibits reactivity characteristic of aromatic systems, as well as unique reactivity associated with its nitrogen atoms.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring can undergo electrophilic aromatic substitution. Due to the electronic nature of the ring, electrophilic attack occurs preferentially at the C4 position rrbdavc.org. The intermediates formed by attack at C3 or C5 are significantly less stable rrbdavc.org. This high regioselectivity is a key feature of pyrazole chemistry.

This principle has been demonstrated in the electrophilic thio- and selenocyanation of various pyrazole derivatives, which selectively yields C4-functionalized products beilstein-journals.org. Other common electrophilic substitution reactions like nitration and halogenation are also expected to occur at the C4 position of the pyrazole ring in this compound, provided the conditions are controlled to avoid reaction at the cyclohexanone ring rrbdavc.org. It is important to note that under acidic conditions, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack rrbdavc.org.

Table 2: Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring

Reaction Type Reagent Example Position of Substitution Reference
Thiocyanation NH₄SCN / PhICl₂ C4 beilstein-journals.org
Selenocyanation KSeCN / PhICl₂ C4 beilstein-journals.org
Nitration conc. HNO₃ / conc. H₂SO₄ C4 rrbdavc.org

N-Substitution and Rearrangement Reactions of the Pyrazole Nitrogen Atoms

The pyrazole ring in this compound possesses a secondary amine-like nitrogen (N-H) that can be functionalized. This nitrogen atom is nucleophilic and can be alkylated or acylated. For example, reaction with an alkyl halide would lead to the corresponding N-alkylated pyrazole rrbdavc.org. The reaction proceeds by forming an N-alkyl pyrazolium (B1228807) salt, which then loses a proton to yield the neutral N-substituted product rrbdavc.org. A variety of methods exist for the direct synthesis of N-substituted pyrazoles from primary amines, highlighting the accessibility of this position thieme-connect.comnih.govacs.org.

While common, simple rearrangements are not characteristic of the pyrazole ring itself, more complex rearrangements can be induced under specific conditions, such as those involving transient pyrazole nitrene intermediates, which can lead to ring-opening and recyclization cascades nih.gov. However, these are specialized reactions requiring specific precursors not inherent to the parent molecule.

Intermolecular and Intramolecular Reaction Pathways Governed by Hybrid Structure

The dual functionality of this compound opens up both intermolecular and intramolecular reaction pathways. Intermolecularly, the ketone can react with various reagents, while the pyrazole ring can engage with other reactants. More interestingly, the proximity of the two reactive centers allows for intramolecular reactions, leading to the formation of novel bicyclic and polycyclic systems.

One notable example of an intramolecular reaction pathway involves the acid-catalyzed cyclization of N-(4-aryl-5-pyrazolyl)formamidines, which are derivatives of aminopyrazoles. While not directly starting from this compound, this reaction highlights the potential for the pyrazole nitrogen to participate in cyclization reactions with a suitably placed functional group, a scenario that could be envisioned for derivatives of the title compound. For instance, the reaction of 5-aminopyrazoles with tris(morpholino)methane yields formamidines that readily cyclize in the presence of acid to form pyrazolo[5,4-c]isoquinolines. researchgate.net This type of transformation underscores the potential for intramolecular cyclizations involving the pyrazole ring of this compound derivatives.

Role as a Synthetic Intermediate in Complex Molecule Construction

The true synthetic utility of this compound lies in its role as a building block for more complex molecules, particularly fused heterocyclic compounds and derivatives with specific stereochemistry.

The ketone functionality of this compound is a key feature that allows for its elaboration into various fused heterocyclic systems. A prominent example is the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org The ketone of this compound can serve as the starting carbonyl component in this reaction, leading to the formation of a thiophene (B33073) ring fused to the cyclohexane (B81311) moiety.

Another important class of fused heterocycles accessible from pyrazole-containing precursors are pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]pyridines. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These scaffolds are of significant interest in medicinal chemistry. The general synthetic strategy often involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. While direct examples starting from this compound are not prevalent in the literature, the established methodologies suggest a clear pathway. For instance, the ketone of this compound could be transformed into a β-enaminone, which could then undergo cyclocondensation with a hydrazine to form a pyrazolo-fused system.

Furthermore, the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been achieved through the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives with amines, showcasing the versatility of pyrazole intermediates in constructing fused systems. nih.gov

The following table summarizes some of the fused heterocyclic systems that can be synthesized from pyrazole precursors, illustrating the potential applications of this compound as a building block.

Fused Heterocyclic SystemGeneral Synthetic PrecursorsPotential Application of this compound
Thieno[2,3-d]pyrimidines 2-AminothiophenesThe ketone can be used in a Gewald reaction to form a 2-aminothiophene, which is a precursor to thieno[2,3-d]pyrimidines.
Pyrazolo[1,5-a]pyrimidines 5-Aminopyrazoles and β-dicarbonyl compoundsThe ketone can be modified to introduce the necessary functionality for cyclization with a suitable pyrazole derivative.
Pyrazolo[1,5-a]pyridines N-aminopyridinium ylides and electron-deficient alkenesDerivatives of the ketone, such as α,β-unsaturated ketones, could serve as the alkene component. organic-chemistry.org
Pyrazolo[5,4-c]isoquinolines N-(4-Aryl-5-pyrazolyl)formamidinesDerivatives of the title compound could be designed to undergo similar intramolecular cyclizations. researchgate.net

The cyclohexane ring of this compound typically exists in a chair conformation. The presence of the pyrazole substituent and the ketone functionality influences the conformational equilibrium. Chemical modifications of the ketone group can lead to derivatives with altered cyclohexane ring conformations.

For instance, the reduction of the ketone to a hydroxyl group introduces a new stereocenter and can lead to diastereomeric alcohols with different conformational preferences. A study on the reaction of a methylpyrazolone with cyclohexanone resulted in the formation of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol), where the cyclohexane ring is attached to two pyrazole moieties. researchgate.netmdpi.com NMR data of this compound in DMSO-d6 solution suggested an unsymmetrical conformation of the cyclohexane ring. mdpi.com This finding highlights that reactions at the ketone can significantly impact the conformational behavior of the cyclohexane ring.

Further derivatization of the ketone, such as through Wittig reactions or the formation of enamines, can introduce sp2-hybridized carbons into the cyclohexane ring, thereby altering its geometry from the typical chair conformation to a half-chair or other distorted conformations. These conformational changes can have a profound impact on the biological activity and physical properties of the resulting molecules.

The table below lists some potential derivatives of this compound with modified cyclohexane ring conformations.

DerivativePotential ModificationExpected Change in Cyclohexane Conformation
4-(1H-Pyrazol-1-yl)cyclohexan-1-ol Reduction of the ketoneIntroduction of a new stereocenter, potential for different chair conformations depending on the stereochemistry of the alcohol.
1-Methylene-4-(1H-pyrazol-1-yl)cyclohexane Wittig reactionIntroduction of an exocyclic double bond, leading to a distorted chair or twist-boat conformation.
1-(Enamino)-4-(1H-pyrazol-1-yl)cyclohexene Reaction with a secondary amineFormation of an endocyclic double bond, resulting in a half-chair conformation.

Structural Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton, Carbon, and Nitrogen Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one would exhibit distinct signals corresponding to the protons of the pyrazole (B372694) and cyclohexanone (B45756) rings. The pyrazole ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.0 ppm. Specifically, the proton at the C4 position of the pyrazole ring would likely appear as a triplet, while the protons at the C3 and C5 positions would present as doublets. The cyclohexanone ring protons would be observed in the aliphatic region, generally between δ 1.5 and 3.0 ppm. The protons adjacent to the carbonyl group (α-protons) would be the most deshielded within this group. The proton on the carbon bearing the pyrazole ring (the methine proton) would also show a characteristic downfield shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms in the molecule. A key signal would be the resonance of the carbonyl carbon of the cyclohexanone ring, which is expected to appear significantly downfield, typically in the range of δ 200–220 ppm. The carbon atoms of the pyrazole ring would resonate in the aromatic region, generally between δ 100 and 150 ppm. The aliphatic carbons of the cyclohexanone ring would appear in the upfield region of the spectrum. The carbon atom attached to the pyrazole nitrogen would have a specific chemical shift influenced by the heterocyclic ring.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, can provide valuable information about the electronic environment of the nitrogen atoms in the pyrazole ring. The two nitrogen atoms in the pyrazole ring are chemically non-equivalent and would therefore exhibit two distinct signals in the ¹⁵N NMR spectrum.

Expected ¹H and ¹³C NMR Data:

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
Pyrazole H-3DoubletAromatic Region
Pyrazole H-4TripletAromatic Region
Pyrazole H-5DoubletAromatic Region
Cyclohexanone C=O-~200-220
Cyclohexanone CH-NMultipletDownfield Aliphatic
Cyclohexanone CH₂ (α to C=O)MultipletUpfield Aliphatic
Cyclohexanone CH₂ (β to C=O)MultipletUpfield Aliphatic

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the cyclohexanone ring. This peak is typically observed in the range of 1700–1725 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic pyrazole ring (above 3000 cm⁻¹) and the aliphatic cyclohexanone ring (below 3000 cm⁻¹). C=C and C=N stretching vibrations from the pyrazole ring are expected in the 1400–1600 cm⁻¹ region.

Expected IR Absorption Bands:

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ketone)1700-1725 (Strong)
C-H (Aromatic)>3000
C-H (Aliphatic)<3000
C=C, C=N (Aromatic Ring)1400-1600

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the bond between the pyrazole and cyclohexanone rings, as well as characteristic fragmentation of the cyclohexanone ring, such as alpha-cleavage adjacent to the carbonyl group or a McLafferty rearrangement if an appropriate gamma-hydrogen is present. Common fragments would include the pyrazolyl cation and various fragments from the cyclohexanone ring.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and purification of chemical compounds. For this compound, thin-layer chromatography (TLC) would be a common method for monitoring the progress of its synthesis and for preliminary purity checks. For purification, column chromatography using silica gel as the stationary phase and a suitable solvent system, such as a mixture of hexane and ethyl acetate, would be employed. The polarity of the solvent mixture would be optimized to achieve efficient separation from any starting materials or byproducts. High-performance liquid chromatography (HPLC) could be used for more precise purity assessment and for the separation of isomers if they exist.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 4-(1H-pyrazol-1-yl)cyclohexan-1-one, DFT would be a powerful tool to elucidate its electronic structure, reactivity, and other chemical characteristics. These calculations solve the Schrödinger equation for the molecule, providing detailed insights into its behavior at the atomic and molecular level.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the ground state geometry. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its nuclei. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles for its most stable conformer. The pyrazole (B372694) ring itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, one pyrrole-like and one pyridine-like, which influences the electronic distribution across the molecule. rsc.org The optimized geometry is crucial as it forms the basis for all further computational analyses.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive, while a large gap implies higher kinetic stability. For pyrazole derivatives, the distribution of HOMO and LUMO orbitals often highlights the reactive sites within the molecule, guiding predictions about its behavior in chemical reactions. In related pyrazole compounds, it has been shown that a small HOMO-LUMO energy gap is indicative of high chemical reactivity. chemicalbook.com

Table 1: Hypothetical Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMOData not available
ELUMOData not available
Energy Gap (ΔE)Data not available

This table is for illustrative purposes; specific values for this compound require dedicated computational studies.

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be deformed.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are invaluable for comparing the reactivity of different molecules and for understanding their potential interactions. For instance, studies on other pyrazole derivatives have utilized these descriptors to rationalize their observed biological activities.

Table 2: Global Chemical Reactivity Descriptors

DescriptorFormulaValue
Electronegativity (χ)-(EHOMO + ELUMO)/2Data not available
Chemical Hardness (η)(ELUMO - EHOMO)/2Data not available
Chemical Softness (S)1/ηData not available
Electrophilicity Index (ω)χ²/ (2η)Data not available

This table illustrates the descriptors that would be calculated from HOMO-LUMO energies; no published data is available for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The cyclohexanone (B45756) ring in this compound is not planar and can adopt several conformations, such as the chair and boat forms. Conformational analysis is essential to identify the most stable conformer and the energy barriers between different conformations. This is typically done by systematically rotating specific bonds and calculating the energy at each step.

Molecular dynamics (MD) simulations could further investigate the dynamic behavior of the molecule over time. By simulating the motion of atoms and molecules, MD can provide insights into conformational flexibility, the stability of different conformers in various environments (e.g., in a solvent), and how the molecule might interact with other molecules.

Intermolecular Interactions and Non-Covalent Bonding Analysis

The biological activity and physical properties of molecules are often governed by intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. For this compound, the pyrazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the other nitrogen). The carbonyl group of the cyclohexanone ring can also act as a hydrogen bond acceptor.

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that dictate the molecule's aggregation behavior and its potential binding to biological targets.

Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physical, chemical, or biological properties. For this compound, QSPR models could be developed to predict properties such as solubility, boiling point, or even its potential biological activity based on a set of calculated molecular descriptors. These descriptors can range from simple constitutional indices to more complex quantum chemical parameters. Such models are valuable in materials science and drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and testing.

Prediction of Spectroscopic Parameters and Electronic Properties

Computational chemistry provides powerful tools to predict the spectroscopic and electronic characteristics of molecules, offering insights that complement experimental findings. Methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly employed to calculate various molecular properties of pyrazole derivatives. These calculations help in understanding the electronic structure, reactivity, and potential applications of these compounds. For instance, studies on various pyrazole derivatives have shown a high correlation between theoretically calculated and experimentally observed infrared (IR), ¹H NMR, and ¹³C NMR spectra, which aids in their structural characterization.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key parameter used to describe the excitability of a molecule. In many pyrazole derivatives, the HOMO and LUMO are predominantly located on the pyrazole ring and any conjugated substituents.

Theoretical Electronic Absorption Spectra

The theoretical electronic absorption spectra of pyrazole derivatives are typically predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in an experimental UV-Vis spectrum.

For pyrazole-containing compounds, the electronic transitions are often of a π → π* or n → π* nature. The main absorption bands in the UV-Vis region for many pyrazole derivatives are generally attributed to electronic transitions from the HOMO to the LUMO or from orbitals close in energy, such as HOMO-1 to LUMO+1. For example, studies on other pyrazole systems have shown absorption maxima that are well-reproduced by TD-DFT calculations, confirming the nature of the electronic transitions involved. The specific wavelengths and intensities of these absorptions are highly dependent on the substituents attached to the pyrazole and cyclohexanone rings, as they can alter the energies of the molecular orbitals.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational methods are instrumental in the rational design of molecules with significant NLO responses. The key parameters determining a molecule's NLO activity are the first hyperpolarizability (β) and second hyperpolarizability (γ).

For pyrazole derivatives, computational studies have shown that the NLO properties are strongly influenced by the presence of electron-donating and electron-accepting groups, which create intramolecular charge transfer. The pyrazole ring itself can act as a π-system bridge facilitating this charge transfer. Theoretical calculations of dipole moment (μ), polarizability (α), and hyperpolarizability (β) for various pyrazole compounds have indicated their potential as NLO materials. For instance, the calculated first hyperpolarizability (β₀) of some pyrazoline derivatives has been found to be significantly higher than that of urea, a standard NLO material, suggesting their promise for NLO applications. The atomic properties of the nitrogen atoms in the pyrazole ring and their bond characteristics can also provide insights into the prediction of NLO properties.

Advanced Research Directions and Potential Applications in Chemical Science

Development of Novel Functional Materials

The bifunctional nature of 4-(1H-Pyrazol-1-yl)cyclohexan-1-one, featuring both a hydrogen-bond-donating pyrazole (B372694) ring and a polar ketone group, makes it an attractive building block for the synthesis of advanced functional materials.

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The 1H-pyrazole moiety is a key player in this domain, capable of forming robust hydrogen-bonded networks. rsc.orgnih.gov In 1H-unsubstituted pyrazoles, the N-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom serves as an acceptor. This allows for the formation of various predictable motifs, including dimers, trimers, and catemers (chains). nih.govresearchgate.net

The structure of this compound is well-suited for creating such architectures. The pyrazole ring provides the directional hydrogen bonding necessary for self-assembly, while the cyclohexanone (B45756) ring introduces conformational flexibility and can influence the packing of the molecules in the solid state. Research has shown that other pyrazole-containing molecules can self-assemble into complex structures like columnar liquid crystals, driven by hydrogen bonding and molecular shape. rsc.org This suggests that this compound could be used to construct novel crystalline materials, gels, or liquid crystals with tailored properties.

Table 1: Hydrogen Bonding Motifs in 1H-Unsubstituted Pyrazoles

Motif Description Potential Role of this compound
Dimer Two pyrazole molecules pair up through N-H···N hydrogen bonds. The fundamental building block for larger assemblies.
Trimer/Tetramer Cyclic structures formed by three or four pyrazole units. Can lead to the formation of discrete, well-defined nanoscale objects.
Catemer Infinite chains formed by head-to-tail hydrogen bonding. Can be used to construct one-dimensional polymeric supramolecular fibers.

This table is based on established hydrogen bonding patterns observed in pyrazole derivatives. nih.govresearchgate.net

The pyrazole ring is an excellent ligand for coordinating with metal ions. The lone pair of electrons on the sp² nitrogen atom can be donated to a metal center, forming stable coordination complexes. These complexes can, in turn, function as catalysts for a wide range of organic transformations. The structural features of related pyrazole-cyclohexanone compounds make them candidates for applications in catalysis due to these coordination properties.

The this compound molecule can act as a bidentate or monodentate ligand. The pyrazole nitrogen can bind to a metal, and the ketone's oxygen atom could potentially coordinate as well, creating a chelate ring that enhances the stability of the metal complex. By modifying the pyrazole or cyclohexanone rings, it is possible to tune the steric and electronic properties of the ligand, thereby influencing the activity and selectivity of the resulting catalyst.

The performance of chromatographic separations heavily relies on the chemical nature of the stationary phase. Materials that offer unique selectivities are in high demand. The structure of this compound possesses a combination of polar (ketone, pyrazole) and non-polar (cyclohexane backbone) features. This amphiphilic character makes it an interesting candidate for use in creating novel stationary phases for high-performance liquid chromatography (HPLC) or gas chromatography (GC).

When bonded to a support material like silica, this compound could create a stationary phase capable of multiple interaction modes, including dipole-dipole interactions, hydrogen bonding, and hydrophobic interactions. This could be particularly useful for separating complex mixtures of analytes with varying polarities. The use of pyrazole derivatives in chromatography has been demonstrated, highlighting their potential in separation science. sielc.com

Exploration of Electronic and Optical Properties

Many heterocyclic compounds, including pyrazole derivatives, exhibit interesting electronic and photophysical properties, such as fluorescence. mdpi.com Research on related 4-aryl-1H-pyrazoles has shown that they can display luminescent properties in the visible region. rsc.org Similarly, pyrazolo[3,4-b]quinolines are known for their intense fluorescence in both solution and the solid state. mdpi.com

These properties are typically associated with π-conjugated systems within the molecule. While the cyclohexanone ring in this compound is not aromatic, the pyrazole ring itself is a fluorophore. Future research could focus on characterizing the absorption and emission spectra of this compound. It would be valuable to investigate how the electronic communication between the pyrazole ring and the cyclohexanone moiety influences its potential luminescent behavior. Such studies could lead to its application as a fluorescent probe or as a component in organic light-emitting diodes (OLEDs).

Mechanistic Investigations of Complex Transformations Involving the Compound

Understanding the reactivity of this compound is crucial for its application in synthesis. The molecule has two primary reactive sites: the ketone carbonyl group and the pyrazole ring.

The carbonyl group can undergo a wide variety of well-established reactions:

Reduction: Conversion of the ketone to the corresponding alcohol, 4-(1H-pyrazol-1-yl)cyclohexan-1-ol, using reducing agents like sodium borohydride (B1222165). This would create a new chiral center.

Oxidation: Cleavage of the cyclohexanone ring through reactions like the Baeyer-Villiger oxidation to form a lactone.

Nucleophilic Addition: Reaction with Grignard reagents or organolithium compounds to form tertiary alcohols.

Condensation Reactions: Aldol or Knoevenagel condensations at the α-carbon positions of the cyclohexanone ring.

The pyrazole ring can also participate in reactions, such as electrophilic substitution (e.g., halogenation or nitration) at the C4 position, although the presence of the cyclohexyl group might influence the regioselectivity. The synthesis of related pyrazole-cyclohexanone adducts has been documented, providing insight into the types of transformations possible. researchgate.net

Design of Analogues for Targeted Chemical Reactivity and Selectivity

A powerful strategy in chemical science is the synthesis of structural analogues to fine-tune a molecule's properties for a specific purpose. By systematically modifying the structure of this compound, new compounds with enhanced reactivity, selectivity, or physical properties can be designed. Several analogues have already been reported in the chemical literature, showcasing the modularity of this scaffold.

Key modifications could include:

Substitution on the Pyrazole Ring: Introducing substituents like halogens (bromo, iodo) or methyl groups onto the pyrazole ring can alter its electronic properties and steric profile. sigmaaldrich.comsigmaaldrich.com This can impact its coordinating ability in catalysis or its hydrogen-bonding strength in supramolecular assemblies.

Substitution on the Cyclohexane (B81311) Ring: Adding substituents to the cyclohexanone ring can influence its conformation and reactivity.

Altering the Linkage: Changing the point of attachment from N1 of the pyrazole to another position would create constitutional isomers with different three-dimensional shapes and properties.

Modifying the Carbocyclic Ring: Replacing the cyclohexanone with a different ring system, such as a cyclopentyl group, can also be explored. bldpharm.com

Table 2: Examples of Analogues of this compound

Compound Name Modification from Parent Structure Potential Application/Effect
4-(4-Iodo-1H-pyrazol-1-yl)cyclohexan-1-one sigmaaldrich.com Addition of an iodine atom at the C4 position of the pyrazole. The iodine can be used as a handle for further synthetic transformations (e.g., cross-coupling reactions).
4-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-one sigmaaldrich.com Methylation at the N1 position of the pyrazole and attachment at C4. Removes the N-H hydrogen bond donor site, altering supramolecular assembly properties.
3-(4-Chloro-1H-pyrazol-1-yl)cyclohexan-1-one uni.lu Isomeric change to a 3-substituted cyclohexanone and addition of chlorine. Alters the spatial relationship between the two rings, affecting ligand bite angle and reactivity.

This systematic approach to analogue design is essential for developing molecules with precisely tailored functions, from highly selective catalysts to advanced optical materials.

Conclusion and Future Perspectives

Summary of Current Research Trends and Foundational Understanding

Research into pyrazole-containing compounds is a burgeoning field, driven by their demonstrated efficacy in a wide array of therapeutic areas. nih.govnih.gov Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, are key components in drugs for conditions ranging from cancer and inflammation to viral infections and neurological disorders. nih.govmdpi.comresearchgate.net The metabolic stability of the pyrazole (B372694) ring is a significant factor contributing to its increased use in novel drug development. nih.gov

The synthesis of pyrazole derivatives has seen significant advancements, moving from classical condensation reactions to more sophisticated methods like microwave-assisted synthesis, multicomponent reactions, and transition-metal catalysis. mdpi.comresearchgate.net These modern techniques offer greater efficiency and selectivity in producing a diverse range of pyrazole-based molecules. researchgate.net

While specific studies on 4-(1H-Pyrazol-1-yl)cyclohexan-1-one are not extensively documented in publicly available literature, the foundational understanding of its constituent parts provides a strong basis for predicting its chemical behavior and potential applications. The cyclohexanone (B45756) moiety offers a versatile handle for further chemical modifications, while the pyrazole ring is a well-established pharmacophore. The combination of these two structural motifs in a hybrid structure is a strategy often employed in drug discovery to explore new chemical space and develop compounds with novel biological activities. nih.gov

Challenges and Opportunities in the Synthesis of Cyclohexanone-Pyrazole Hybrids

The synthesis of cyclohexanone-pyrazole hybrids like this compound presents both challenges and opportunities for synthetic chemists.

Challenges:

Reaction Conditions: The synthesis of pyrazoles can sometimes require harsh reaction conditions, which may not be compatible with other functional groups present in the molecule. For instance, the cyclocondensation reactions used to form the pyrazole ring can involve strong acids or bases and high temperatures. orientjchem.org

Purification: The separation of isomeric products and other byproducts can be a significant hurdle, often requiring chromatographic techniques that can be time-consuming and costly, especially on an industrial scale. mdpi.com

Opportunities:

Novel Synthetic Methodologies: The challenges in synthesis also present opportunities for the development of new and more efficient synthetic routes. There is a continuous drive to discover novel catalysts and reaction pathways that offer higher yields, better regioselectivity, and milder reaction conditions. mdpi.comresearchgate.net For example, the use of α,β-vinyl ketones with a leaving group that react with hydrazine (B178648) derivatives can lead to the desired pyrazole products. mdpi.com

Multicomponent Reactions: The development of one-pot multicomponent reactions for the synthesis of complex pyrazole derivatives is a significant area of opportunity. mdpi.com These reactions, where multiple starting materials are combined in a single step to form the final product, are highly efficient and atom-economical.

Catalytic Methods: The exploration of new catalytic systems, including transition-metal catalysts and photoredox reactions, can provide access to novel pyrazole structures that are not easily accessible through traditional methods. mdpi.com

Outlook for Future Academic and Industrial Chemical Research on the Compound

The future of academic and industrial research on this compound and related cyclohexanone-pyrazole hybrids appears promising, with potential applications spanning various scientific disciplines.

Academic Research:

Exploration of Biological Activity: A primary focus of future academic research will likely be the investigation of the biological properties of this compound and its derivatives. Given the broad spectrum of activities associated with pyrazoles, it is plausible that this compound could exhibit interesting pharmacological effects. nih.govmdpi.com Screening against various biological targets, such as kinases, which are often targeted by pyrazole-containing anticancer drugs, could be a fruitful area of investigation. nih.gov

Development of Synthetic Methods: Academics will continue to be at the forefront of developing novel and efficient synthetic strategies for this class of compounds. This includes the design of new catalysts, the exploration of greener reaction conditions, and the development of stereoselective synthetic routes. researchgate.net

Structural and Mechanistic Studies: Detailed spectroscopic and crystallographic studies of this compound and its derivatives will provide valuable insights into their three-dimensional structure and how they interact with biological targets. mdpi.com

Industrial Research:

Drug Discovery and Development: The pyrazole scaffold is of significant interest to the pharmaceutical industry. nih.govnih.gov If this compound or its derivatives show promising biological activity, they could become lead compounds for the development of new drugs. The number of FDA-approved drugs containing a pyrazole nucleus has increased significantly in recent years, indicating a strong industrial interest in this heterocycle. nih.gov

Agrochemicals: Pyrazole derivatives also find applications in the agrochemical industry as herbicides and pesticides. researchgate.netorientjchem.org Future industrial research could explore the potential of this compound in this sector.

Materials Science: The unique electronic and structural properties of pyrazole-containing compounds could also lead to their application in materials science, for example, as ligands in coordination chemistry or as components in functional materials.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1H-Pyrazol-1-yl)cyclohexan-1-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Route Selection: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclohexanone derivatives with pyrazole moieties are often prepared by reacting 1H-pyrazole with a halogenated cyclohexanone precursor under basic conditions (e.g., KOH in methanol) .
  • Optimization Strategies:
    • Solvent Choice: Methanol or ethanol is preferred for solubility and reactivity .
    • Catalysis: Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
    • Temperature Control: Reactions typically proceed at room temperature for 24–48 hours, but heating (40–60°C) may improve yields in stubborn cases .
    • Yield Monitoring: Track progress via TLC (Rf ≈ 0.33–0.35 in petroleum ether/EtOAc 10:1) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques:
    • NMR Spectroscopy: Confirm substitution patterns using 1H NMR (e.g., cyclohexanone protons at δ 2.5–3.0 ppm, pyrazole protons at δ 7.5–8.5 ppm) and 13C NMR (ketone carbonyl at ~210 ppm) .
    • HRMS: Validate molecular weight (e.g., calculated [M+H]+ for C9H11N2O: 163.0871) .
    • Chromatography: Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area) .

Advanced Research Questions

Q. How do electronic effects of substituents on the pyrazole ring influence the reactivity of this compound in further functionalization?

Methodological Answer:

  • Electronic Tuning: Substituents like -F, -Cl, or -NO2 on the pyrazole alter electron density:
    • Electron-Withdrawing Groups (EWGs): Enhance electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions) .
    • Electron-Donating Groups (EDGs): Stabilize intermediates in radical or ionic reactions (e.g., arylations) .
  • Case Study: Fluorinated analogs (e.g., 2-(3-(4-fluorophenyl)furan-2-yl)cyclohexan-1-one) show faster reaction kinetics in cross-couplings due to increased electrophilicity .

Q. How can computational methods (e.g., docking studies) predict the biological activity of this compound derivatives?

Methodological Answer:

  • Protocol:
    • Ligand Preparation: Optimize derivative geometries using Gaussian09 (B3LYP/6-31G*) .
    • Target Selection: Dock against enzymes like cyclooxygenase-2 (PDB: 5KIR) using AutoDock Vina.
    • Binding Affinity Analysis: Prioritize compounds with ΔG < −7.0 kcal/mol and hydrogen bonds to key residues (e.g., Arg120 in COX-2) .
  • Validation: Compare predictions with in vitro assays (e.g., IC50 values for anti-inflammatory activity) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

  • Data Refinement: Use SHELXL for high-resolution or twinned
    • Twinning: Apply TWIN/BASF commands to model twin domains .
    • Disorder Handling: Refine occupancy ratios of disordered groups (e.g., cyclohexane chair conformers) .
  • Validation Tools: Check R-factor convergence (R1 < 0.05) and validate with PLATON’s ADDSYM to detect missed symmetry .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced pharmacological properties?

Methodological Answer:

  • SAR Workflow:
    • Core Modifications: Introduce substituents at the cyclohexanone 4-position (e.g., tetrazole for increased polarity) .
    • Bioisosteric Replacement: Replace pyrazole with tetrazole to improve metabolic stability .
    • Activity Cliffs: Compare analogs like 4-(tetrazol-1-yl)cyclohexan-1-one (anticonvulsant) vs. ethyl 4-aminobenzoate (antimicrobial) to identify critical functional groups .
  • Case Study: Adding a 4-fluorophenyl group to the pyrazole improved COX-2 inhibition by 10-fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.